molecular formula C16H12F2N4OS2 B4645990 4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

Cat. No.: B4645990
M. Wt: 378.4 g/mol
InChI Key: AEYUUWAJLZJHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Fluorination: Incorporation of difluoromethyl groups using fluorinating agents.

    Cyclization: Formation of the tetracyclic structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings. Its chemical properties can be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with functional groups such as cyclopropyl, difluoromethyl, and dithia-triazatetracyclo moieties. Examples include:

  • 4-(cyclopropylamino)-13-(fluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
  • 4-(cyclopropylamino)-13-(trifluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

Uniqueness

The uniqueness of 4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one lies in its specific combination of functional groups and tetracyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS2/c1-5-4-7(13(17)18)20-15-8(5)9-11(24-15)10-12(14(23)21-9)25-16(22-10)19-6-2-3-6/h4,6,13H,2-3H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYUUWAJLZJHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=C(C(=O)N3)SC(=N4)NC5CC5)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 2
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 3
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 4
Reactant of Route 4
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 5
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 6
4-(cyclopropylamino)-13-(difluoromethyl)-11-methyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

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